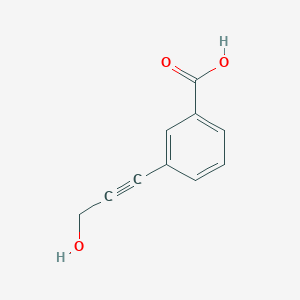

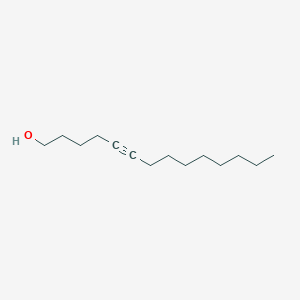

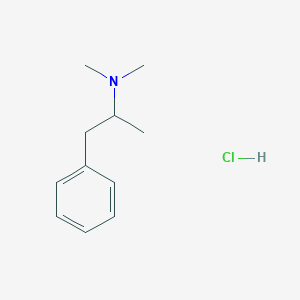

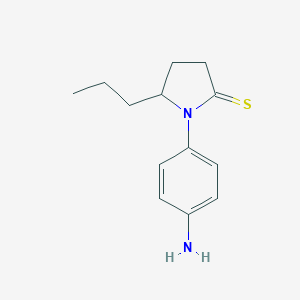

![molecular formula C11H7ClF3NS B144678 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole CAS No. 135873-35-7](/img/structure/B144678.png)

4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiazole derivatives is a topic of significant interest due to their wide range of applications in medicinal chemistry and materials science. The compound 4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole, although not directly synthesized in the provided papers, shares structural similarities with the compounds discussed in the research. For instance, the synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles involved a multi-step process starting from commercially available 4-trifluoromethoxyaniline, with the thiazole ring being added in three steps using chloroacylation followed by heterocyclization with thioamides/thioureas . Similarly, the synthesis of 4-chloromethyl-3-anilino-2-(4-methylbenzoylimido)thiazole was achieved by reacting 1-p-methylbenzoyl-3-phenylaminothiourea with 1,3-dichloroacetone . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular and crystal structure of thiazole derivatives has been extensively studied using various spectroscopic methods and X-ray crystallography. For example, a novel hydrazone derivative containing a thiazole ring was characterized by IR, UV-Vis spectroscopy, and X-ray single crystal diffraction, with the molecular geometry and vibrational frequencies calculated using density functional theory (DFT) . The crystal structure of 4-chloromethyl-3-anilino-2-(4-methylbenzoylimido)thiazole was determined to be monoclinic with space group P21/c . These studies provide insights into the structural characteristics of thiazole derivatives that could be relevant to the compound of interest.

Chemical Reactions Analysis

Thiazole derivatives exhibit a range of reactivities due to the presence of both electron-rich and electron-deficient sites within the heterocyclic system. The reactivity of 4-(2-Chloro-5-nitrophenyl)-1,2,3-thiadiazole, for example, involves ring opening to produce a thioketene intermediate that can further react with nucleophiles to form various heterocyclic compounds . This demonstrates the potential for thiazole derivatives to undergo diverse chemical transformations, which could be applicable to the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of substituents such as chloromethyl and trifluoromethyl groups can affect the compound's polarity, solubility, and stability. The crystal structure analysis of related compounds provides information on the molecular packing, hydrogen bonding, and other non-covalent interactions that can influence the compound's properties . Additionally, quantum chemical calculations, such as those performed for 1-(4-chloromethylbenzoyl)-3-(4, 6-di-substituted pyrimidine-2-yl)thioureas, can predict vibrational spectra and non-covalent interactions, which are crucial for understanding the compound's behavior in different environments .

Applications De Recherche Scientifique

Synthesis and Structural Studies

The synthesis of derivatives related to "4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole" has been a significant area of interest. Buceta et al. (2004) focused on synthesizing 4-(3,3,3-trifluoro-2-trifluoromethyl-1-propenyl)-1,3-thiazole derivatives, employing various spectroscopic methods for structural and conformational studies, including FT-IR, NMR, Raman, x-ray, and MS, supported by ab initio Hartree–Fock (HF) and density functional theory (DFT) calculations (Buceta, Coyanis, Védova, Haas, Schettino, & Winter, 2004). Liu, Tian-bao, Peng, Yan-fen, & Zou, Jian-ping (2008) explored the synthesis and molecular structure of 4-chloromethyl-3-anilino-2-(4-methyl-benzoylimido)thiazole, shedding light on its crystal structure and formation mechanism (Liu, Tian-bao, Peng, Yan-fen, & Zou, Jian-ping, 2008).

Antimicrobial and Anticancer Activities

Research on the antimicrobial and anticancer activities of thiazole derivatives, including structures similar to "4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole," has been conducted to identify their potential therapeutic applications. Notably, novel thiazole-5-carboxamide derivatives exhibiting significant anticancer activity against various cell lines have been synthesized and evaluated, revealing the potential of such compounds in cancer treatment (Cai, Liu, Li, Wei-li, Liu, & Sun, 2016).

Corrosion Inhibition

Thiazole derivatives have also been studied for their corrosion inhibition properties, offering insights into their application in protecting metals from corrosion. Quraishi and Sharma (2005) synthesized and evaluated the efficiency of thiazoles as corrosion inhibitors for mild steel in acidic solutions, demonstrating their potential utility in industrial applications (Quraishi & Sharma, 2005).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF3NS/c12-5-9-6-17-10(16-9)7-1-3-8(4-2-7)11(13,14)15/h1-4,6H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWNNZROJKFRSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)CCl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF3NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371489 |

Source

|

| Record name | 4-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |

CAS RN |

135873-35-7 |

Source

|

| Record name | 4-(chloromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

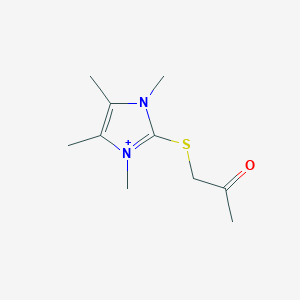

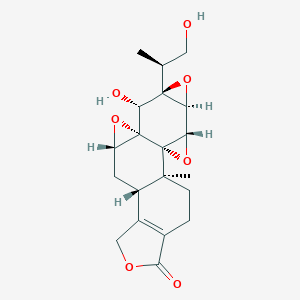

![3,4,6-Trideuterio-5-[2-[6-(2-phenylethylamino)hexylamino]ethyl]benzene-1,2-diol](/img/structure/B144596.png)